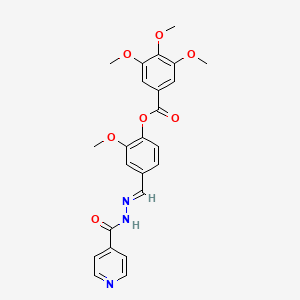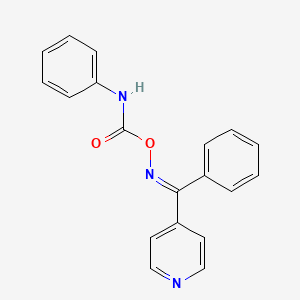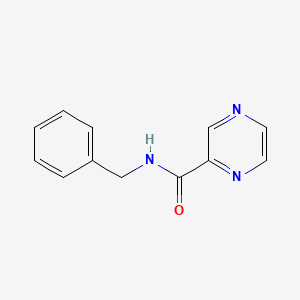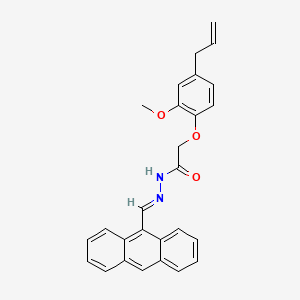
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate
Vue d'ensemble
Description
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate, also known as TMB-ICZ, is a compound that has attracted a lot of attention in recent years due to its potential applications in scientific research. It is a member of the family of isonicotinoyl hydrazones, which are known to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Applications De Recherche Scientifique
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging of lysosomes in live cells. 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been shown to selectively accumulate in lysosomes and emit a bright green fluorescence upon excitation with UV light. This property makes it an ideal tool for studying lysosomal function and dynamics in various biological systems.
Another area of research where 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has shown promise is in the development of new antitumor agents. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. This makes it a potential candidate for the development of new anticancer drugs.
Mécanisme D'action
The mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of lysosomal function and the induction of oxidative stress. It has been shown to cause lysosomal membrane permeabilization and release of lysosomal enzymes, leading to apoptosis in cancer cells. It also induces the generation of reactive oxygen species (ROS), which can cause DNA damage and cell death.
Biochemical and Physiological Effects
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been shown to have a number of biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of lysosomal enzymes, leading to lysosomal dysfunction and cell death. It also induces the generation of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. In addition, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate in lab experiments is its fluorescent properties, which make it an ideal tool for imaging of lysosomes in live cells. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate. One area of research is the development of new antitumor agents based on its structure and mechanism of action. Another area of research is the development of new fluorescent probes for imaging of lysosomes and other cellular organelles. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate and its potential applications in various biological systems.
Propriétés
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-30-19-11-15(14-26-27-23(28)16-7-9-25-10-8-16)5-6-18(19)34-24(29)17-12-20(31-2)22(33-4)21(13-17)32-3/h5-14H,1-4H3,(H,27,28)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLVETCOYRCLHO-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxy-benzoic acid 2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B3865505.png)
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]](/img/structure/B3865514.png)
![2-chlorobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3865534.png)
![4-[1-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3865538.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B3865542.png)

![2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide](/img/structure/B3865552.png)
![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)
![4-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3865575.png)

![4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3865583.png)
![2-({6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B3865588.png)